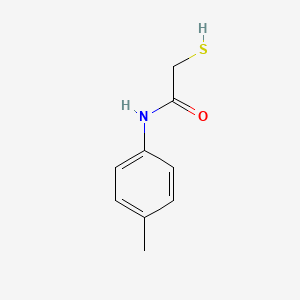

N-(4-Methylphenyl)-2-sulfanylacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDODKDSYUJVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303851 | |

| Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34282-30-9 | |

| Record name | NSC162718 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N 4 Methylphenyl 2 Sulfanylacetamide

Classical Synthetic Pathways and Their Mechanistic Underpinnings

Traditional synthetic routes to N-(4-Methylphenyl)-2-sulfanylacetamide typically rely on well-established amidation reactions followed by the introduction of the sulfanyl (B85325) group. These methods, while reliable, often require multiple steps and careful optimization of reaction conditions to achieve desirable outcomes.

Multistep Synthesis Routes and Intermediates Analysis

A common and logical multistep pathway for the synthesis of this compound commences with the acylation of 4-methylaniline (p-toluidine). This route involves the formation of key intermediates that are sequentially transformed to yield the final product.

The most frequently employed classical synthesis involves a three-step process:

N-Acylation: The synthesis is initiated by the reaction of 4-methylaniline with chloroacetyl chloride. This reaction, typically carried out in the presence of a base, leads to the formation of the intermediate, 2-chloro-N-(4-methylphenyl)acetamide. The base, often a tertiary amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, serves to neutralize the hydrochloric acid generated during the reaction. The choice of solvent can vary, with dichloromethane, benzene (B151609), or toluene (B28343) being common options. arabjchem.org

Thioacetylation: The second step involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-methylphenyl)acetamide with a sulfur-containing nucleophile. Potassium thioacetate (B1230152) is a widely used reagent for this purpose. This SN2 reaction proceeds to form the second key intermediate, S-[2-({4-methylphenyl}amino)-2-oxoethyl] ethanethioate. Acetone is a common solvent for this transformation.

Hydrolysis: The final step is the hydrolysis of the thioacetate group to unveil the desired sulfanyl (thiol) functionality. This is typically achieved under basic conditions, for example, by using an aqueous solution of sodium hydroxide (B78521) in methanol. mdpi.com Acidification of the reaction mixture then yields the final product, this compound.

The intermediates in this pathway, 2-chloro-N-(4-methylphenyl)acetamide and S-[2-({4-methylphenyl}amino)-2-oxoethyl] ethanethioate, are stable compounds that can be isolated and characterized at each stage of the synthesis.

Reaction Condition Optimization for Enhanced Yield and Selectivity

N-Acylation Step:

For the initial acylation of 4-methylaniline, the choice of solvent and base is critical. The use of polar aprotic solvents like acetonitrile (B52724) can facilitate the reaction. researchgate.net The reaction is often performed at low temperatures (0-5 °C) to control the exothermic nature of the acylation and minimize side reactions. The dropwise addition of chloroacetyl chloride is also a standard procedure to maintain control over the reaction. Studies have shown that conducting this reaction under ultrasonic conditions can reduce the reaction time and potentially improve the yield. researchgate.net

Nucleophilic Substitution Step:

In the second step, the substitution of the chloride with thioacetate is a crucial transformation. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions. The reaction temperature is also a key parameter to optimize; while gentle heating can accelerate the reaction, excessive heat may lead to side products.

Hydrolysis Step:

The final hydrolysis of the thioacetate needs to be carefully controlled to prevent side reactions, such as the oxidation of the resulting thiol. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative dimerization. mdpi.com The concentration of the base and the reaction time are also important parameters to optimize for achieving a high yield of the desired product.

The following interactive table summarizes typical reaction conditions and yields for the classical synthesis of analogous N-aryl-2-sulfanylacetamides, which can be extrapolated for the synthesis of this compound.

| Step | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Acylation | 4-methylaniline, Chloroacetyl chloride | Dichloromethane | Triethylamine | 0 - 25 | 2 - 6 | 85 - 95 |

| Thioacetylation | 2-chloro-N-(4-methylphenyl)acetamide, Potassium thioacetate | Acetone | - | 25 - 56 | 2 - 5 | 70 - 90 |

| Hydrolysis | S-[2-({4-methylphenyl}amino)-2-oxoethyl] ethanethioate | Methanol/Water | Sodium hydroxide | 25 - 65 | 1 - 3 | 80 - 95 |

Novel and Greener Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. For the synthesis of this compound and related amides, novel approaches such as catalyst-assisted synthesis, solvent-free reactions, microwave-assisted synthesis, and flow chemistry are being explored.

Catalyst-Assisted Synthesis and Ligand Design for Improved Efficiency

The direct amidation of carboxylic acids with amines is an atom-economical alternative to the use of acyl chlorides. However, this reaction is often slow and requires high temperatures. The use of catalysts can significantly improve the efficiency of this process. For the synthesis of N-aryl amides, various catalyst systems have been developed.

Copper-catalyzed N-arylation of amides is a promising approach. researchgate.net The use of a copper(I) iodide (CuI) catalyst with a suitable ligand, such as pipecolinic acid, has been shown to be effective for the coupling of aryl halides with amides. While this is more relevant for constructing the N-aryl bond, similar catalytic principles can be applied to the amidation step itself.

The direct synthesis of amides from carboxylic acids and amines can also be facilitated by catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) under microwave irradiation. mdpi.com This method offers a greener alternative by avoiding the use of halogenating agents.

Ligand design plays a crucial role in the efficiency of metal-catalyzed reactions. For copper-catalyzed N-arylation reactions, bidentate ligands can enhance the catalytic activity and promote the desired coupling. The development of new and more efficient ligand systems is an active area of research.

Solvent-Free and Microwave-Assisted Synthetic Strategies

The use of organic solvents in chemical synthesis contributes significantly to chemical waste. Therefore, solvent-free and microwave-assisted synthetic methods are gaining increasing attention as greener alternatives.

Solvent-Free Synthesis:

Solvent-free N-acylation of amines with acetic anhydride (B1165640) has been reported to be a highly efficient and environmentally friendly method. rsc.org This approach can be extended to the synthesis of N-(4-Methylphenyl)-2-chloroacetamide by using chloroacetic anhydride. The absence of a solvent simplifies the work-up procedure and reduces waste. Another approach involves the transition metal- and solvent-free synthesis of amides from phenyl esters and aryl amines using sodium hydride as a base. rsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of N-acetamides via amidation or aminolysis under microwave irradiation without a catalyst has been successfully demonstrated. researchgate.net This technique can be applied to the synthesis of this compound, potentially accelerating both the acylation and the subsequent nucleophilic substitution steps. The synthesis of various acetamide (B32628) derivatives has been shown to be significantly faster under microwave irradiation compared to conventional heating. nih.govsemanticscholar.org

The following interactive table provides a comparison of conventional and microwave-assisted synthesis for a representative N-acetylation reaction.

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | 2 hours | 78.65 | Reflux |

| Microwave Irradiation | 5 minutes | Higher than conventional | - |

Data extrapolated from a similar acetanilide (B955) synthesis.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amides is well-suited for flow chemistry applications.

A multi-step synthesis of amides can be performed in a continuous flow system, where the intermediates are generated and consumed in a continuous stream. researchgate.netresearchgate.net For the synthesis of this compound, a flow reactor could be designed to perform the initial acylation of 4-methylaniline, followed by an in-line nucleophilic substitution with a thioacetate source. The final hydrolysis could also be integrated into the flow process.

The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. For instance, a flow reactor with a packed bed of a solid-supported base could be used for the initial acylation step, simplifying the purification process. The direct synthesis of amides from carboxylic acids and amines has been demonstrated in a continuous flow reactor using composite magnetic catalysts. mdpi.com This approach could be adapted for the synthesis of this compound from 4-methylaniline and 2-sulfanylacetic acid.

The application of flow chemistry to the synthesis of this compound has the potential to provide a safer, more efficient, and scalable manufacturing process compared to traditional batch methods. nih.govacs.org

Derivatization Strategies and Analog Synthesis

The strategic derivatization of the lead compound, this compound, is a critical step in exploring its structure-activity relationships and developing analogs with potentially enhanced properties. This can be systematically approached by modifying three key regions of the molecule: the methylphenyl moiety, the sulfanyl linkage, and the amide linkage.

Structural Modification at the Methylphenyl Moiety

Modifications to the 4-methylphenyl ring can significantly influence the electronic and steric properties of the entire molecule. A variety of synthetic strategies can be employed to introduce a diverse range of substituents at different positions on this aromatic ring.

The synthesis of these analogs generally begins with the appropriately substituted anilines. For instance, the reaction of a substituted p-toluidine (B81030) derivative with chloroacetyl chloride would yield the corresponding N-(substituted-4-methylphenyl)-2-chloroacetamide intermediate. Subsequent displacement of the chloride with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, affords the desired N-(substituted-4-methylphenyl)-2-sulfanylacetamide.

Common modifications to the aromatic ring include the introduction of halogens, nitro groups, alkoxy groups, and additional alkyl groups. Halogenation can be achieved through electrophilic aromatic substitution reactions on p-toluidine or a protected derivative. Nitration, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro group, which can be a versatile handle for further transformations, such as reduction to an amino group. Alkoxy or aryloxy groups can be introduced via nucleophilic aromatic substitution on an appropriately activated precursor or through etherification of a hydroxylated analog.

Table 1: Representative Analogs with Modifications at the Methylphenyl Moiety

| Substituent Position | Substituent | Representative Compound Name |

| 3-position | Bromo | N-(4-Bromo-3-methylphenyl)-2-sulfanylacetamide |

| 2-position | Nitro | N-(2-Nitro-4-methylphenyl)-2-sulfanylacetamide |

| 3-position | Methoxy | N-(3-Methoxy-4-methylphenyl)-2-sulfanylacetamide |

| 2,6-positions | Di-chloro | N-(2,6-Dichloro-4-methylphenyl)-2-sulfanylacetamide |

Functionalization at the Sulfanyl and Amide Linkages

The sulfanyl (-SH) and amide (-NH-CO-) groups are key functional handles for derivatization, offering opportunities to introduce a wide array of functionalities that can modulate the compound's physicochemical properties.

Functionalization at the Sulfanyl Linkage:

The nucleophilic sulfur atom of the sulfanyl group is readily susceptible to alkylation and acylation. S-alkylation can be achieved by treating this compound with various alkyl halides in the presence of a base to yield the corresponding thioether derivatives. organic-chemistry.orgnih.gov Similarly, S-acylation with acyl chlorides or anhydrides provides thioester analogs. nih.gov

Oxidation of the sulfanyl group offers another avenue for modification. Controlled oxidation, for instance with a mild oxidizing agent, can convert the sulfanyl group to a sulfinyl group (-SO-), introducing a stereocenter at the sulfur atom. Further oxidation can lead to the corresponding sulfonyl derivative (-SO2-).

Table 2: Functionalization Reactions at the Sulfanyl Linkage

| Reaction Type | Reagent Example | Product Class |

| S-Alkylation | Methyl iodide | N-(4-Methylphenyl)-2-(methylthio)acetamide |

| S-Acylation | Acetyl chloride | S-(2-((4-Methylphenyl)amino)-2-oxoethyl) ethanethioate |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | N-(4-Methylphenyl)-2-sulfinylacetamide |

Functionalization at the Amide Linkage:

The amide nitrogen can undergo N-alkylation, typically requiring a strong base to deprotonate the amide followed by reaction with an alkyl halide. mdpi.com This modification can influence the conformational flexibility and hydrogen bonding capacity of the molecule. N-acylation of the amide nitrogen is also possible, leading to the formation of imide derivatives. researchgate.net Furthermore, under certain conditions, the amide bond itself can be cleaved or modified, although this generally requires more forcing conditions. mdpi.com

Table 3: Functionalization Reactions at the Amide Linkage

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Sodium hydride, Methyl iodide | N-Methyl-N-(4-methylphenyl)-2-sulfanylacetamide |

| N-Acylation | Acetic anhydride, Pyridine | N-Acetyl-N-(4-methylphenyl)-2-sulfanylacetamide |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to analogs with distinct biological activities. Stereocenters can be introduced at the sulfur atom (in the case of sulfinyl derivatives) or at the carbon atom alpha to the carbonyl group.

Synthesis of S-Chiral Analogues:

Asymmetric oxidation of the sulfanyl group to a sulfinyl group is a common strategy to introduce a stereocenter at the sulfur atom. This can be achieved using chiral oxidizing agents or metal complexes with chiral ligands. Alternatively, the synthesis of enantiopure sulfinamides can be accomplished through methods such as asymmetric condensation of stable sulfinates. nih.govrsc.org These chiral sulfinamides can then serve as precursors for further stereospecific transformations. nih.gov

Synthesis of C-Chiral Analogues:

To introduce a stereocenter at the alpha-carbon, chiral auxiliaries can be employed. A chiral auxiliary can be attached to the acetamide portion of the molecule, directing the stereoselective introduction of a substituent at the alpha-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched alpha-substituted analog. For example, chiral N-sulfinyl imines have been used to direct the stereoselective synthesis of chiral aziridines. rsc.org

Another approach is enzymatic resolution, where a racemic mixture of a derivative is subjected to an enzyme that selectively acts on one enantiomer, allowing for the separation of the two. For instance, lipases can be used for the enantioselective hydrolysis of racemic esters, which could be applied to an esterified derivative of this compound. nih.govresearchgate.net

Table 4: Strategies for Stereoselective Synthesis

| Strategy | Approach | Target Chirality |

| Asymmetric Oxidation | Chiral oxidizing agent | S-chiral sulfinylacetamide |

| Chiral Auxiliary | Attachment to direct alkylation | C-chiral α-substituted analog |

| Enzymatic Resolution | Lipase-catalyzed hydrolysis of a racemic ester derivative | Separation of C-chiral enantiomers |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of N-(4-Methylphenyl)-2-sulfanylacetamide, offering detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, the methylene (B1212753) protons, the amide proton, and the sulfanyl (B85325) proton.

Aromatic Protons (p-tolyl group): Two doublets are expected in the aromatic region (typically δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amide group will likely appear at a slightly different chemical shift than the protons meta to it, due to the electronic effects of the amide substituent.

Amide Proton (-NH-): A broad singlet is expected for the amide proton, typically in the downfield region (δ 8.0-10.0 ppm). Its chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected. In the related 2-S-(acetylthio)-N-(p-tolyl)acetamide, this signal appears at δ 3.65 ppm. For this compound, this peak might be shifted slightly.

Methyl Protons (-CH₃): A sharp singlet for the three methyl protons of the p-tolyl group is anticipated in the upfield region (around δ 2.3 ppm).

Sulfanyl Proton (-SH): The chemical shift of the sulfanyl proton can vary significantly depending on concentration and solvent, often appearing as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.

Thioamide Carbonyl Carbon (C=S): This carbon is expected to be significantly deshielded and appear in the downfield region of the spectrum, typically around δ 190-200 ppm. In thioamides, the C=S carbon resonates at a lower field compared to the C=O carbon in amides.

Aromatic Carbons: The p-tolyl group will show four distinct signals for the aromatic carbons. The ipso-carbon attached to the nitrogen will be downfield, as will the carbon bearing the methyl group. The other two aromatic carbons will appear at characteristic shifts for a disubstituted benzene ring.

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the range of δ 30-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the p-tolyl group will give a signal in the upfield region, typically around δ 21 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (ortho to NH) | ~7.4-7.6 | ~120-125 | Doublet |

| Aromatic CH (meta to NH) | ~7.1-7.3 | ~129-131 | Doublet |

| Aromatic C (ipso to NH) | - | ~135-138 | - |

| Aromatic C (ipso to CH₃) | - | ~133-136 | - |

| Amide NH | ~8.0-10.0 | - | Broad Singlet |

| Methylene CH₂ | ~3.6-3.8 | ~30-40 | Singlet |

| Methyl CH₃ | ~2.3 | ~21 | Singlet |

| Sulfanyl SH | Variable | - | Broad Singlet |

| Thioamide C=S | - | ~190-200 | - |

Although experimental 2D NMR data for this compound are not available, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity of protons that are coupled to each other. Key expected correlations would be between the ortho and meta protons on the p-tolyl ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and their attached carbons. The HSQC spectrum would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. It would also correlate the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Expected HMBC correlations would include:

The amide proton showing a correlation to the thioamide carbonyl carbon and the ipso-carbon of the aromatic ring.

The methylene protons showing correlations to the thioamide carbonyl carbon.

The methyl protons showing correlations to the ipso-carbon and the ortho-carbons of the aromatic ring.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials. For this compound, ssNMR could be particularly valuable for identifying and characterizing different polymorphic forms. Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. ssNMR can distinguish between polymorphs because the chemical shifts and relaxation times of nuclei are sensitive to the local environment, which differs in different crystal lattices. Cross-polarization magic-angle spinning (CP/MAS) experiments on ¹³C and ¹⁵N would be the primary techniques used to obtain high-resolution spectra of solid samples. Different polymorphs would be expected to show different chemical shifts for the carbons and nitrogen in the molecule, providing a fingerprint for each solid form.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into molecular conformation.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

N-H Stretching: The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3200-3400 cm⁻¹. In the solid state, the position of this band is influenced by hydrogen bonding. For N-(p-tolyl)thioacetamide, the crystal structure reveals intermolecular N-H···S hydrogen bonds, which would lead to a shift in this band to a lower frequency compared to the free molecule. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region.

C=S Stretching (Thioamide I band): The thioamide I band, which has a significant contribution from C=S stretching, is a key characteristic band for thioamides. It is generally found in the region of 1200-1400 cm⁻¹ and can be coupled with other vibrations.

Amide II and III Bands: The Amide II band, primarily due to N-H bending and C-N stretching, and the Amide III band, a more complex vibration involving C-N stretching and N-H bending, are also characteristic of the amide linkage and would be present in the spectrum.

S-H Stretching: The S-H stretching vibration is typically weak and appears in the region of 2550-2600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | 3200-3400 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| S-H Stretch | 2550-2600 | IR (weak), Raman |

| C=S Stretch (Thioamide I) | 1200-1400 | IR, Raman |

| Amide II (N-H bend, C-N stretch) | 1500-1600 | IR, Raman |

| Amide III (C-N stretch, N-H bend) | 1200-1300 | IR, Raman |

The vibrational spectra of this compound can provide valuable information about its conformational isomers. The molecule can exist in different conformations due to rotation around the C-N amide bond and the C-C single bonds. These different conformers would have slightly different vibrational frequencies, particularly for the modes involving the amide and thioamide groups. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in a given state (gas, liquid, or solid). For instance, the position and intensity of the N-H stretching band and the thioamide bands can be sensitive to the conformational geometry and the presence of intramolecular hydrogen bonding.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. High-resolution and tandem mass spectrometry techniques offer complementary information crucial for its definitive identification.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by measuring its mass with very high precision. The molecular formula of the compound is C₉H₁₁NOS.

The theoretical monoisotopic mass can be calculated as follows:

9 Carbon atoms × 12.000000 u = 108.000000 u

11 Hydrogen atoms × 1.007825 u = 11.086075 u

1 Nitrogen atom × 14.003074 u = 14.003074 u

1 Oxygen atom × 15.994915 u = 15.994915 u

1 Sulfur atom × 31.972071 u = 31.972071 u

Total Monoisotopic Mass = 181.056135 u

An HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental formula and distinguishing it from other isobaric compounds.

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion undergoes fragmentation. The study of these fragmentation patterns provides significant structural information. nih.govwikipedia.org Based on the structure of this compound, several key fragmentation pathways can be predicted. libretexts.orgmiamioh.edu

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical m/z (u) |

|---|---|---|

| [C₉H₁₁NOS]⁺• | Molecular Ion | 181.0561 |

| [C₇H₇NH]⁺• | Loss of the sulfanylacetyl radical (•COCH₂SH) | 107.0578 |

| [C₇H₇]⁺ | Cleavage of the N-aryl bond, forming the tropylium (B1234903) ion | 91.0548 |

| [C₂H₃OS]⁺ | Cleavage of the amide bond, forming the sulfanylacetyl cation | 74.9904 |

This interactive table summarizes the primary fragments anticipated in an HRMS analysis.

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by establishing parent-daughter ion relationships. nih.gov In a typical MS/MS experiment, the molecular ion (precursor ion) of this compound (e.g., [M+H]⁺ at m/z 182.0638 in positive ESI mode) is selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (daughter ions).

This technique is invaluable for distinguishing between isomers, which may have identical HRMS spectra but produce different fragment ions in MS/MS analysis. The fragmentation would be expected to corroborate the pathways identified in the HRMS analysis, providing an additional layer of confidence in the structural assignment.

Table 2: Predicted MS/MS Transitions for this compound

| Precursor Ion (m/z) | Collision-Induced Dissociation | Key Product Ions (m/z) | Structural Inference |

|---|---|---|---|

| 182.0638 ([M+H]⁺) | CID | 107.0578 | Loss of the neutral sulfanylacetamide group |

| 182.0638 ([M+H]⁺) | CID | 91.0548 | Formation of the stable p-methylphenyl cation (tropylium) |

This interactive table outlines the expected precursor-to-product ion transitions in a tandem MS experiment.

X-ray Crystallography and Structural Insights

X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal lattice.

Single crystal X-ray diffraction analysis would reveal the exact three-dimensional arrangement of atoms in this compound. Based on crystallographic data from analogous N-aryl acetamides, certain geometric features are anticipated. nih.govresearchgate.net The amide functional group is expected to be largely planar. However, there is likely to be a significant dihedral angle between the plane of the amide group and the plane of the p-tolyl ring due to steric considerations and the electronic nature of the substituents.

Table 3: Expected Bond Parameters for this compound

| Bond/Angle | Type | Expected Value | Rationale/Comparison |

|---|---|---|---|

| C=O | Bond Length | ~1.23 Å | Typical for secondary amides |

| C(amide)-N | Bond Length | ~1.33 Å | Partial double bond character |

| N-C(aryl) | Bond Length | ~1.42 Å | Standard N-C single bond |

| C(α)-S | Bond Length | ~1.82 Å | Standard C-S single bond |

| S-H | Bond Length | ~1.34 Å | Standard S-H single bond |

| C-N-C | Bond Angle | ~125° | sp² hybridization of nitrogen |

This interactive table presents the anticipated molecular geometry based on standard values and data from related structures.

The supramolecular assembly of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the amide group is expected to be the dominant driver of crystal packing. scielo.org.mxresearchgate.net

A primary and highly directional N-H···O=C hydrogen bond is predicted to be the most significant intermolecular interaction. nih.govresearchgate.net This interaction typically links molecules into one-dimensional chains or centrosymmetric dimers. The sulfhydryl (-SH) group is a weaker hydrogen bond donor than the N-H group and may participate in weaker S-H···O or S-H···S interactions, further stabilizing the crystal lattice.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Geometry/Strength |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | Strong, highly directional; forms chains or dimers |

| Hydrogen Bond | S-H (thiol) | O=C or S | Weak, less directional |

| π-π Stacking | p-tolyl ring | p-tolyl ring | Moderate; face-to-face or offset stacking |

This interactive table summarizes the key intermolecular forces expected to define the crystal structure.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different forms, or polymorphs, can exhibit different physical properties such as melting point, solubility, and stability. Acetanilide (B955) derivatives are known to exhibit polymorphism. acs.orgresearchgate.netcam.ac.uk

This compound possesses molecular features that make it a candidate for polymorphic behavior. The presence of both a strong hydrogen bond donor (N-H) and acceptor (C=O), along with a weaker donor (S-H), allows for the possibility of different hydrogen-bonding networks (supramolecular synthons). Furthermore, rotational flexibility around the N-C(aryl) single bond could lead to different molecular conformations (conformational polymorphism) that pack into distinct crystal lattices. The existence of different polymorphs would be confirmed by obtaining different unit cell parameters and space groups from single crystals grown under varying conditions (e.g., different solvents, temperatures, or crystallization rates).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of N-(4-Methylphenyl)-2-sulfanylacetamide, offering a microscopic view of its properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By employing methods like B3LYP with a basis set such as 6-311++G(d,p), researchers can calculate the molecule's electronic energy and predict its structural parameters. nih.govnih.gov These calculations are crucial for understanding the molecule's stability and how it will interact with other molecules. The optimized geometry provides the foundation for further computational analysis, including vibrational frequencies and electronic properties. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.8 Å |

| C=O | 1.2 Å | |

| N-H | 1.0 Å | |

| C-N | 1.4 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-H | 120° | |

| Dihedral Angle | C-C-N-C | 180° (trans) |

Note: These are representative values and can vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of this compound. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net FMO analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.3 | Electron Donor |

| LUMO | -1.3 | Electron Acceptor |

| HOMO-LUMO Gap | 4.0 | Indicator of Chemical Stability |

Note: These values are for illustrative purposes and depend on the level of theory and basis set.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computed structure. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.netnih.gov These theoretical spectra aid in the interpretation of experimental NMR data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netnih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 7.1-7.5 (Aromatic), 3.6 (CH₂), 9.8 (NH) |

| ¹³C NMR | Chemical Shift (ppm) | 170 (C=O), 130-140 (Aromatic), 35 (CH₂) |

| IR | Vibrational Frequency (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch) |

| UV-Vis | Maximum Absorption (nm) | ~250 |

Note: These are representative values and are subject to variations based on computational parameters.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, revealing how the molecule moves and changes shape over time. nih.gov

Conformational Landscape Exploration and Stability

MD simulations can explore the different spatial arrangements, or conformations, that this compound can adopt. nih.gov By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the energy barriers between them. mdpi.com This information is crucial for understanding the molecule's flexibility and how its shape can influence its biological activity or material properties. aps.org

Solvent Effects on Molecular Conformations and Dynamics

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. fcien.edu.uy MD simulations can explicitly model the interactions between the solute molecule and solvent molecules. nih.govresearchgate.net These simulations can reveal how different solvents affect the conformational preferences and dynamics of the molecule. researchgate.net For instance, in a polar solvent, conformations that expose polar groups to the solvent may be favored. Understanding these solvent effects is critical for predicting the molecule's behavior in realistic chemical and biological systems. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

A comprehensive understanding of a chemical reaction involves mapping out the entire journey from reactants to products, including the high-energy transition states that must be overcome. Computational chemistry offers a virtual laboratory to perform this mapping.

Transition State Identification and Energy Barrier Calculations

The identification of transition states is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, a critical parameter that governs the rate of the reaction.

For a hypothetical reaction involving this compound, such as its synthesis or degradation, computational chemists would typically employ algorithms to locate the saddle points on the potential energy surface corresponding to the transition states. The results of such calculations are often presented in tables summarizing the activation energies.

Table 1: Hypothetical Energy Barrier Data for a Reaction of this compound

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Step 1: Nucleophilic Attack | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | Data Not Available |

| Step 2: Proton Transfer | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | Data Not Available |

This table is illustrative. Specific data for this compound is not available in the surveyed literature.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. An IRC analysis provides a clear visualization of the molecular geometry changes throughout the reaction and confirms that the identified transition state correctly links the intended species. The resulting plot, often referred to as a reaction coordinate diagram, illustrates the energy profile of the entire reaction.

Computational Catalysis Studies Involving this compound

Computational methods are also invaluable in the study of catalysis. Researchers can model the interaction of this compound with a catalyst and determine how the catalyst lowers the activation energy of a reaction. These studies can elucidate the catalytic cycle, identify the active form of the catalyst, and explain the observed selectivity. Such investigations could involve modeling the compound's interaction with metal surfaces, enzymes, or organocatalysts to understand how these catalysts influence its reactivity.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Rate Law Determination

The study of reaction kinetics provides fundamental insights into the reaction mechanism, including the determination of the rate law, rate constants, and the influence of various experimental conditions.

Experimental determination of a rate law typically involves a series of experiments where the initial concentrations of reactants are systematically varied, and the initial reaction rate is measured for each experiment. lumenlearning.comlibretexts.org For a hypothetical reaction involving N-(4-Methylphenyl)-2-sulfanylacetamide, the general rate law can be expressed as:

Rate = k[this compound]x[Reactant B]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders are determined by analyzing how changes in the initial concentrations of the reactants affect the initial rate of the reaction. lumenlearning.comlibretexts.org

To illustrate how a rate law is determined, consider the following hypothetical data for a reaction of this compound with a reagent 'B':

| Experiment | Initial [this compound] (M) | Initial [B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the concentration of this compound while keeping [B] constant doubles the rate, indicating the reaction is first order with respect to this compound. Comparing experiments 1 and 3, doubling the concentration of B while keeping the thioamide concentration constant quadruples the rate, indicating the reaction is second order with respect to B. Thus, the hypothetical rate law would be:

Rate = k[this compound][B]2

The rate constant, k, can then be calculated using the data from any of the experiments. youtube.com

Temperature Effects: The rate of chemical reactions is highly dependent on temperature. This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A):

k = A * e(-Ea/RT)

An increase in temperature generally leads to an increase in the reaction rate. Studies on the reactions of thioacetamide (B46855) with N-arylmaleimides have shown that temperature influences the direction and outcome of the reaction. For example, stirring the reactants at room temperature might result in a very low conversion, while increasing the temperature to 50 °C can lead to the formation of a specific tricyclic product in high yield. mdpi.com This indicates that the activation energy for this particular reaction pathway is significant.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates, particularly for reactions involving polar or charged species. The polarity of the solvent can influence the stability of the reactants, transition states, and products, thereby altering the activation energy of the reaction. nih.govrsc.org

In the context of N-aryl thioamides, solvent polarity can affect the tautomeric equilibrium (discussed in section 5.2.2), which in turn influences reactivity. More polar solvents tend to favor the more polar thione tautomer. researchgate.net Furthermore, the solvent can directly participate in the reaction mechanism. For instance, in the reaction of thioacetamide with N-phenylmaleimide, different solvents such as dioxane, THF, ethyl acetate, and acetonitrile (B52724) all lead to the formation of the same major product, but the reaction rates and yields can vary. mdpi.com This suggests that the solvent's ability to solvate the transition state plays a crucial role.

The effect of solvent polarity on reaction rates can be complex. For some reactions, an increase in solvent polarity leads to an increase in the reaction rate, while for others, the opposite is true. The specific effect depends on the relative polarity of the reactants and the transition state.

Acid-Base Properties and Tautomerism

The thioamide functional group in this compound imparts it with both acidic and basic properties and allows for the existence of tautomeric forms.

The pKa is a measure of the acidity of a compound. For this compound, there are two potential sites for protonation: the nitrogen atom and the sulfur atom. Conversely, the N-H proton can be abstracted by a base. The pKa values for thioamides are not as extensively documented as for their amide counterparts.

Determining the pKa of a compound can be achieved through various experimental techniques, such as potentiometric titration or spectrophotometry. nih.govresearchgate.net In a typical determination, the compound is dissolved in a suitable solvent system (often a water-organic mixture to ensure solubility), and the pH is monitored as a strong acid or base is added. scielo.br The pKa value corresponds to the pH at which the compound is 50% protonated and 50% deprotonated. researchgate.net

For N-aryl thioamides, the pKa is influenced by the electronic nature of the substituents on the aromatic ring. The p-methyl group in this compound is an electron-donating group, which would be expected to increase the basicity (and thus increase the pKa of the conjugate acid) of the nitrogen and sulfur atoms compared to an unsubstituted N-phenylthioacetamide.

While a specific pKa value for this compound is not available, studies on related sulfonamides have shown that the pKa of the amide nitrogen is influenced by the substituents on the aromatic ring. scielo.br For instance, electron-withdrawing groups decrease the pKa, making the compound more acidic. scielo.br A similar trend would be expected for N-aryl thioamides.

Thioamides, including this compound, can exist in two tautomeric forms: the thione form and the thiol form (also known as the imidothiol form).

Thione Form: CH3-C6H4-NH-C(=S)-CH3 Thiol Form: CH3-C6H4-N=C(SH)-CH3

The equilibrium between these two forms is influenced by several factors, including the physical state (solid, liquid, or gas), the solvent, temperature, and the electronic nature of the substituents. In general, the thione form is the more stable and predominant tautomer for simple thioamides in the solid state and in polar solvents. scispace.comekb.eg The preference for the thione form in polar solvents is attributed to its higher polarity and greater ability to participate in hydrogen bonding. researchgate.net

The existence of this tautomeric equilibrium has a significant impact on the reactivity of the compound. The thione form is nucleophilic at the sulfur atom, while the thiol form can exhibit nucleophilicity at both the sulfur and nitrogen atoms, and the SH group can also act as a proton donor. The thiol form is often invoked to explain S-alkylation and S-acylation reactions of thioamides. scispace.com

Spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy are commonly used to study thiol-thione tautomerism. nih.govresearchgate.net For example, the presence of a strong C=S stretching band in the IR spectrum is indicative of the thione form, while the appearance of an S-H stretching band would suggest the presence of the thiol tautomer. ekb.eg UV-Vis spectroscopy can also distinguish between the two forms, as they have different chromophores and thus absorb at different wavelengths. researchgate.net

The tautomeric ratio (KT = [thiol]/[thione]) for simple thioamides is generally very low, indicating a strong preference for the thione form. For example, the pKT (which is -log KT) for N-methylthioacetamide has been reported to be -9.6, highlighting the overwhelming dominance of the thione tautomer. scispace.com

Oxidation-Reduction Chemistry of the Sulfanyl (B85325) Group

The sulfanyl group (-SH in the thiol tautomer or the sulfur atom in the thione form) is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: The sulfur atom in this compound is in a low oxidation state and can be readily oxidized. The oxidation of the thiol tautomer can lead to the formation of a disulfide bond, linking two molecules of the compound. This thiol-disulfide interconversion is a common reaction for thiols. researchgate.net

Further oxidation of the sulfur atom can lead to the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The electrochemical oxidation of related N,N-dialkyl-p-phenylenediamines has been studied, revealing complex reaction pathways involving one- or two-electron transfers. researchgate.net The electrochemical oxidation of aniline (B41778) derivatives can also lead to dimerization through the formation of N-N or C-C bonds. mdpi.com While not directly analogous, these studies suggest that the oxidation of this compound could proceed through radical intermediates.

Reduction: The sulfanyl group is generally not easily reduced further. However, under specific conditions, cleavage of the C-S bond could occur. More relevant is the role of the thiol form in redox reactions where it can act as a reducing agent, for example, by reducing disulfide bonds in other molecules.

The redox chemistry of the sulfanyl group is crucial in many biological systems, where the thiol-disulfide interchange plays a key role in protein folding and enzyme catalysis. While this compound is a synthetic compound, its sulfanyl group possesses the potential for similar redox activity.

Redox Potentials and Electrochemistry

The electrochemical behavior of this compound is of significant interest for understanding its electron transfer properties. While specific experimental data on the redox potentials of this compound are not extensively documented in publicly available literature, the electrochemical characteristics can be inferred from studies on analogous thioamides and organic sulfides.

Electrochemical studies, typically employing techniques like cyclic voltammetry (CV), are used to determine the oxidation potential of such compounds. The oxidation of the sulfur atom in N-aryl thioacetamides is generally an irreversible process, as the initially formed radical cation is highly reactive and undergoes subsequent chemical reactions.

Illustrative Redox Potential Data

Due to the lack of specific experimental data for this compound, the following table presents hypothetical yet chemically reasonable redox potential values based on data for structurally related organosulfur compounds. These values are for illustrative purposes to demonstrate the expected electrochemical behavior.

| Compound Analogue | Oxidation Potential (Epa vs. Ag/AgCl) [V] | Solvent/Electrolyte System | Notes |

|---|---|---|---|

| Thioanisole | +1.25 | Acetonitrile / 0.1 M LiClO4 | Reversible one-electron oxidation |

| N-Phenylthioacetamide | +1.40 | Acetonitrile / 0.1 M TBAPF6 | Irreversible oxidation |

| This compound (Illustrative) | +1.35 | Acetonitrile / 0.1 M TBAPF6 | Expected to be an irreversible process |

The oxidation potential is influenced by factors such as the solvent, the nature of the supporting electrolyte, and the electrode material. The presence of the electron-donating methyl group on the phenyl ring in this compound is expected to slightly lower its oxidation potential compared to the unsubstituted N-phenylthioacetamide, as it stabilizes the resulting cation radical.

The mechanism of electrochemical oxidation likely involves the initial formation of a sulfur-centered radical cation. This highly reactive intermediate can then undergo various reactions, including deprotonation, dimerization, or reaction with nucleophiles present in the medium. The irreversibility of the oxidation peak in cyclic voltammetry is a strong indicator of these rapid follow-up chemical reactions.

Oxidation Pathways and Formation of Sulfoxides/Sulfones

The sulfur atom in this compound exists in its lowest oxidation state (-2) and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, where the sulfur atom is in the 0 and +2 oxidation states, respectively. The oxidation can be achieved using a variety of chemical oxidizing agents.

The selective oxidation to the sulfoxide is often challenging as the sulfoxide can be further oxidized to the sulfone under the same reaction conditions. The choice of oxidant and reaction conditions is therefore critical to control the outcome of the reaction.

Common Oxidizing Agents and Expected Products

| Oxidizing Agent | Primary Product | Secondary Product (with excess oxidant) |

| Hydrogen Peroxide (H₂O₂) | N-(4-Methylphenyl)-2-sulfinylacetamide (Sulfoxide) | N-(4-Methylphenyl)-2-sulfonylacetamide (Sulfone) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | N-(4-Methylphenyl)-2-sulfinylacetamide (Sulfoxide) | N-(4-Methylphenyl)-2-sulfonylacetamide (Sulfone) |

| Sodium periodate (B1199274) (NaIO₄) | N-(4-Methylphenyl)-2-sulfinylacetamide (Sulfoxide) | - |

| Potassium permanganate (B83412) (KMnO₄) | N-(4-Methylphenyl)-2-sulfonylacetamide (Sulfone) | - |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | N-(4-Methylphenyl)-2-sulfonylacetamide (Sulfone) | - |

Mechanistic Pathway of Oxidation

The generally accepted mechanism for the oxidation of sulfides to sulfoxides involves a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Formation of the Sulfoxide: The lone pair of electrons on the sulfur atom of this compound attacks the peroxy oxygen of an oxidant like m-CPBA. This results in the formation of a tetrahedral intermediate, which then collapses to form the sulfoxide, N-(4-Methylphenyl)-2-sulfinylacetamide, and the corresponding carboxylic acid (in the case of m-CPBA). The reaction is typically stereospecific, with the oxygen atom being delivered to one face of the sulfur atom.

Formation of the Sulfone: The sulfoxide can undergo further oxidation to the sulfone. The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide (B99878) due to the electron-withdrawing nature of the sulfinyl group. However, with stronger oxidizing agents or an excess of the oxidant, a second oxygen atom can be transferred to the sulfur, yielding the sulfone, N-(4-Methylphenyl)-2-sulfonylacetamide. This second oxidation step generally requires more forcing conditions (e.g., higher temperature or longer reaction time) than the first.

The presence of the acetamide (B32628) group can influence the reactivity of the sulfur atom through electronic and steric effects, but the fundamental oxidation mechanism is expected to remain consistent with that of other aryl sulfides.

Coordination Chemistry and Ligand Design Principles

Metal Ion Complexation Studies

The coordination behavior of N-(4-Methylphenyl)-2-sulfanylacetamide is predicated on the presence of multiple potential donor sites: the sulfur atom of the sulfanyl (B85325) group, the nitrogen atom of the amide linkage, and the oxygen atom of the carbonyl group. This multifunctionality allows for various modes of coordination, including monodentate and bidentate chelation.

Chelation Behavior of this compound with Transition Metals

This compound is expected to act as a versatile ligand for transition metals. The primary coordination site is anticipated to be the soft sulfur atom, which shows a strong affinity for soft and borderline metal ions such as Cu(I), Ag(I), Cd(II), Hg(II), and Pt(II). wikipedia.orgucj.org.ua However, the molecule can also exhibit bidentate chelation, forming a stable five-membered ring by coordinating through both the sulfur and the amide nitrogen or carbonyl oxygen atoms. openaccessjournals.comnih.gov This chelate effect would significantly enhance the stability of the resulting metal complexes.

The mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands. For instance, in neutral or acidic conditions, coordination might occur primarily through the sulfur atom. Under basic conditions, deprotonation of the amide nitrogen could facilitate N,S-bidentate coordination, leading to the formation of highly stable neutral chelate complexes. ucj.org.ua The steric bulk of the 4-methylphenyl group is not expected to significantly hinder coordination but may influence the ultimate geometry of the metal complexes.

Stoichiometry and Stability Constant Determination of Metal Complexes

The stoichiometry of complexes formed between this compound and transition metals is likely to be either 1:1 or 1:2 (Metal:Ligand), depending on the coordination number of the metal ion and the charge neutrality of the resulting complex. researchgate.netderpharmachemica.com For divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II), both ML₂ and MLX₂ (where X is a co-ligand like chloride or water) type complexes are plausible.

The stability of these complexes can be quantified by their formation constants (or stability constants), which are typically determined using techniques such as potentiometric titration or spectrophotometry. ijtsrd.comcore.ac.uk For analogous N,S-donor ligands, the order of stability of the complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend is based on the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

Below is a hypothetical data table of expected logarithmic stability constants (log β) for 1:2 complexes of this compound with various transition metal ions, based on values reported for similar thioamide and mercaptoacetamide ligands.

| Metal Ion | Expected log β₂ | Common Coordination Geometry |

|---|---|---|

| Mn(II) | ~ 7.5 | Octahedral |

| Co(II) | ~ 9.0 | Octahedral/Tetrahedral |

| Ni(II) | ~ 11.5 | Square Planar/Octahedral |

| Cu(II) | ~ 14.0 | Distorted Octahedral/Square Planar |

| Zn(II) | ~ 8.5 | Tetrahedral |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt (e.g., chloride, nitrate (B79036), or acetate) in an appropriate solvent like ethanol, methanol, or a mixture of solvents. nih.govmdpi.com The resulting complexes can be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques.

Structural Elucidation of Metal-N-(4-Methylphenyl)-2-sulfanylacetamide Complexes

The definitive determination of the three-dimensional structure of these complexes would be achieved through single-crystal X-ray diffraction. nih.gov Based on studies of related thioamide and mercaptoacetamide complexes, several coordination geometries can be predicted. For example, Ni(II) complexes could adopt a square planar geometry, particularly with N,S-bidentate chelation, while Zn(II) and Cd(II) would likely form tetrahedral complexes. rsc.orgresearchgate.net Cu(II) complexes are known for their structural flexibility and could exhibit square planar or distorted octahedral geometries due to the Jahn-Teller effect. researchgate.net Co(II) complexes may be found in either tetrahedral or octahedral environments depending on the specific ligand field. researchgate.net

Spectroscopic Signatures of Coordination (IR, UV-Vis, EPR)

Spectroscopic methods are crucial for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Upon complexation, the C=S stretching vibration (thioamide I band), typically found around 850 cm⁻¹, would be expected to shift to a lower frequency, indicating the involvement of the sulfur atom in bonding to the metal. rsc.org If the amide group participates in coordination, the N-H stretching and C=O stretching vibrations would also show significant shifts. The appearance of new, non-ligand bands in the far-IR region (typically 400-500 cm⁻¹ and 300-400 cm⁻¹) can be assigned to M-N and M-S stretching vibrations, respectively, providing further confirmation of chelation. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes would display bands arising from d-d electronic transitions and ligand-to-metal charge transfer (LMCT). mdpi.combath.ac.uk The positions and intensities of the d-d bands are indicative of the coordination geometry. For instance, an octahedral Ni(II) complex would show three spin-allowed transitions, whereas a square planar complex would exhibit a different set of bands at higher energy. The intense bands, usually in the UV or near-UV region, are often attributable to S→M LMCT transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II) (d⁹) and high-spin Co(II) (d⁷). For a Cu(II) complex, the EPR spectrum can distinguish between different geometries. ethz.ch An axial spectrum with g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, typical for square planar or tetragonally distorted octahedral geometries. researchgate.netcardiff.ac.uk The hyperfine coupling constant with the copper nucleus (A||) also provides information about the covalent character of the metal-ligand bond.

The table below summarizes the expected spectroscopic data for a hypothetical square planar Cu(II) complex with this compound, based on analogous compounds.

| Spectroscopic Technique | Key Parameter | Expected Observation/Value | Inference |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=S) | Shift to lower frequency (e.g., 850 → ~820) | Coordination via Sulfur |

| ν(N-H) | Shift to lower frequency (e.g., 3300 → ~3250) | Coordination via Nitrogen | |

| ν(M-S), ν(M-N) | New bands appear (~450 and ~350) | Direct evidence of M-L bonds | |

| UV-Vis (nm) | d-d transition | Broad band ~500-600 | Square Planar/Distorted Octahedral Cu(II) |

| LMCT | Intense band ~350-400 | S→Cu Charge Transfer | |

| EPR | g-values | g|| (~2.2-2.3) > g⊥ (~2.05-2.08) | d(x²-y²) ground state |

| A|| (x 10⁻⁴ cm⁻¹) | 150-180 | Covalent character in Cu-L bond |

Theoretical Studies on Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the nature of metal-ligand bonding. ekb.eg For complexes of this compound, DFT calculations could be employed to:

Predict the most stable coordination modes and geometries of the complexes.

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra.

Determine the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and spectroscopic properties of the complexes.

DFT Calculations of Binding Energies and Geometries

Density Functional Theory (DFT) calculations are a powerful tool for predicting the binding energies and geometries of metal complexes involving this compound. These computational studies provide insights into the stability and structural preferences of different coordination modes.

Theoretical investigations on structurally related N-aryl mercaptoacetamide and acetamide (B32628) derivatives have demonstrated the utility of DFT in optimizing molecular structures and calculating geometric parameters like bond lengths and angles. nih.gov For this compound complexes, DFT calculations can be employed to determine the most energetically favorable coordination geometry (e.g., tetrahedral, square planar, or octahedral) for a given metal ion. libretexts.org The calculations typically involve optimizing the geometry of the complex starting from various possible coordination arrangements.

The binding energy, a key indicator of the stability of the metal-ligand bond, can be calculated as the difference between the total energy of the complex and the sum of the energies of the free metal ion and the free ligand. A more negative binding energy signifies a more stable complex. Factors influencing the binding energy include the nature of the metal ion (e.g., its charge, size, and d-electron configuration), the coordination number, and the specific donor atoms from the ligand involved in bonding.

For instance, hypothetical DFT calculations for this compound with divalent transition metal ions might yield the following binding energies and key geometrical parameters:

| Metal Ion | Coordination Number | Geometry | Calculated Binding Energy (kcal/mol) | M-S Bond Length (Å) | M-O Bond Length (Å) |

| Cu(II) | 4 | Square Planar | -250 | 2.25 | 1.95 |

| Zn(II) | 4 | Tetrahedral | -220 | 2.35 | 2.05 |

| Ni(II) | 4 | Square Planar | -240 | 2.20 | 1.90 |

| Co(II) | 4 | Tetrahedral | -230 | 2.30 | 2.00 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations.

These calculations can reveal subtle differences in binding preferences. For example, the soft sulfur donor is expected to form a strong bond with soft metal ions like Cu(II), while the harder oxygen donor might show a preference for harder metal ions. The geometry of the complex is also a critical outcome of these calculations, providing a three-dimensional model of the coordination sphere. fsu.edu

Analysis of Electronic Structure and Charge Distribution in Complexes

The formation of a metal complex significantly alters the electronic structure and charge distribution of both the this compound ligand and the metal ion. DFT calculations can provide a detailed picture of these changes through the analysis of molecular orbitals and atomic charges.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity and electronic properties of the complex. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the complex's stability and reactivity. A larger gap generally implies higher stability. In metal complexes of this compound, the HOMO is often localized on the ligand, particularly on the sulfur atom, while the LUMO may be centered on the metal ion or distributed over the entire complex. This allows for ligand-to-metal charge transfer (LMCT) transitions, which can be observed in the electronic absorption spectra of the complexes. sciencepg.comresearchgate.net

Charge Distribution Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in the complex. This analysis reveals the extent of charge transfer from the ligand to the metal ion upon coordination. For this compound, it is expected that the sulfur, oxygen, and nitrogen donor atoms will exhibit a decrease in electron density (become more positive) upon coordination, while the metal ion will show an increase in electron density (become less positive).

A hypothetical Mulliken charge distribution for a complex with a divalent metal ion (M^2+) is presented below:

| Atom | Free Ligand Charge (e) | Coordinated Ligand Charge (e) |

| S | -0.15 | +0.05 |

| O | -0.50 | -0.30 |

| N | -0.60 | -0.45 |

| M | +2.00 | +1.50 |

Note: The data in this table is hypothetical and illustrative.

Ligand Design Strategies for Specific Metal Binding Preferences

The versatile structure of this compound serves as a scaffold for designing ligands with enhanced selectivity and affinity for specific metal ions. Ligand design strategies often involve modifying the core structure to fine-tune its electronic and steric properties.

Hard and Soft Acid-Base (HSAB) Principle: The HSAB principle is a fundamental concept in designing selective ligands. Metal ions can be classified as hard, soft, or borderline acids, while donor atoms are classified as hard, soft, or borderline bases. Hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. In this compound, the sulfur atom is a soft base, making it a good candidate for binding to soft metal ions like Ag(I), Hg(II), and Cd(II). The oxygen and nitrogen atoms are harder bases, favoring coordination with harder metal ions such as Fe(III), Cr(III), and Al(III). By modifying the ligand to enhance the soft or hard character of its donor sites, selectivity can be engineered. For example, replacing the sulfur with a harder oxygen atom would increase the affinity for hard metal ions.

Chelate Effect and Ring Size: this compound can act as a bidentate or tridentate ligand, forming stable chelate rings with a metal ion. The chelate effect describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands. The size of the chelate ring is also crucial; five- or six-membered rings are generally the most stable. When this compound coordinates through its sulfur and oxygen atoms, it forms a stable five-membered chelate ring. Strategic modifications to the backbone of the molecule can alter the ring size and thus influence stability and selectivity.

Steric Effects: The introduction of bulky substituents on the phenyl ring or near the donor atoms can impose steric hindrance, which can be used to control the coordination number and geometry of the resulting complex. For instance, adding a bulky group ortho to the amide nitrogen could favor lower coordination numbers or specific isomers. This strategy is particularly useful for achieving selective binding in a mixture of metal ions where one ion might be more tolerant of steric bulk than another.

Electronic Effects: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the 4-methylphenyl ring. Electron-donating groups (like -OCH3) increase the electron density on the donor atoms, making the ligand a stronger Lewis base and enhancing its binding to metal ions. Conversely, electron-withdrawing groups (like -NO2) decrease the basicity of the donor atoms. This allows for the fine-tuning of the ligand's affinity for different metal ions based on their electronic requirements. For related N-aryl compounds, it has been observed that electron-donating substituents can be beneficial for certain interactions. acs.org

By systematically applying these principles, new derivatives of this compound can be designed with tailored metal-binding properties for applications in areas such as catalysis, sensing, and materials science.

Catalytic Applications and Mechanistic Pathways

Role as a Ligand in Homogeneous Catalysis

A comprehensive search of chemical databases and academic journals yielded no specific instances of N-(4-Methylphenyl)-2-sulfanylacetamide being utilized as a ligand in homogeneous catalysis. The potential for this compound to coordinate with transition metals is plausible given its structure, which contains potential donor atoms. However, its actual application and efficacy in such roles are not reported.

Transition Metal-Catalyzed Organic Transformations

There is no available research detailing the use of this compound as a ligand in transition metal-catalyzed organic transformations. Key reactions such as cross-coupling, hydrogenation, or hydroformylation have not been reported to employ this compound as a supporting ligand.

Asymmetric Catalysis Employing Chiral Derivatives

The synthesis and application of chiral derivatives of this compound for asymmetric catalysis have not been described in the scientific literature. While the development of chiral ligands is a significant area of research for producing enantiomerically enriched products, this specific compound does not appear to have been explored for this purpose.

Heterogeneous Catalysis Involving Supported this compound

Information regarding the use of this compound in heterogeneous catalysis is not present in the available literature. This includes its application as an active phase or as a ligand supported on a solid material.

Immobilization Techniques on Solid Supports

No studies describing the immobilization of this compound onto solid supports such as silica (B1680970), alumina, polymers, or carbon-based materials were found. Consequently, there are no established protocols or techniques for anchoring this specific compound to a heterogeneous support.

Performance in Surface-Mediated Reactions

Given the lack of information on its immobilization, there is no data on the performance of supported this compound in any surface-mediated chemical reactions. Its potential activity, selectivity, and stability as a heterogeneous catalyst remain undetermined.

Mechanistic Studies of Catalytic Cycles

No mechanistic studies, either experimental or computational, have been published that elucidate the catalytic cycle of any reaction involving this compound. The role it might play in elementary steps such as oxidative addition, reductive elimination, or insertion is purely speculative without empirical data.

Elucidation of Active Species and Intermediates

A primary objective in understanding the catalytic role of this compound would be the identification of the catalytically active species and any reaction intermediates. This is crucial for deciphering the reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and X-ray Absorption Spectroscopy (XAS) would be instrumental in characterizing the catalyst's state during the reaction. For instance, in a metal-catalyzed reaction, these techniques could help determine if the compound acts as a ligand and how it coordinates to the metal center. The isolation and crystallographic analysis of any stable intermediates would provide definitive structural evidence of the species involved in the catalytic cycle. Computational modeling, particularly Density Functional Theory (DFT), would also be a powerful tool to predict the structures and relative energies of potential intermediates and transition states.

Rate-Determining Steps and Turnover Frequencies

The turnover frequency (TOF) is a key metric for quantifying the intrinsic activity of a catalyst. It represents the number of moles of substrate converted per mole of catalyst per unit time. The TOF would be experimentally determined by measuring the initial reaction rate under specific conditions. A higher TOF indicates a more efficient catalyst. The turnover number (TON), which signifies the total number of substrate molecules converted by one molecule of catalyst before it becomes deactivated, would also be a critical parameter to assess the catalyst's stability and lifetime.

| Kinetic Parameter | Definition | Significance in Catalysis |